methyl 2-amino-2-(furan-3-yl)acetate hydrochloride
CAS No.: 2770358-61-5
Cat. No.: VC11573652
Molecular Formula: C7H10ClNO3
Molecular Weight: 191.61 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2770358-61-5 |
|---|---|
| Molecular Formula | C7H10ClNO3 |
| Molecular Weight | 191.61 g/mol |
| IUPAC Name | methyl 2-amino-2-(furan-3-yl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C7H9NO3.ClH/c1-10-7(9)6(8)5-2-3-11-4-5;/h2-4,6H,8H2,1H3;1H |
| Standard InChI Key | LQLJVMCEKQDYKN-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(C1=COC=C1)N.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride features a central α-amino ester group bonded to a furan-3-yl substituent (Figure 1). The furan ring, a five-membered aromatic heterocycle with one oxygen atom, occupies the 3-position relative to the acetate backbone, distinguishing it from isomeric forms such as the furan-2-yl derivative (CAS 869556-76-3) . The hydrochloride salt form stabilizes the amino group via protonation, enhancing solubility in polar solvents.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 2770358-61-5 | |
| Molecular Formula | ||
| Molecular Weight | 191.61 g/mol | |
| IUPAC Name | Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride | |
| Canonical SMILES | COC(=O)C(C1=COC=C1)N.Cl |
Stereochemical Considerations
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of methyl 2-amino-2-(furan-3-yl)acetate hydrochloride involves multi-step protocols emphasizing protective group strategies and regioselective cyclization. A representative route includes:
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Heterocyclization: Condensation of tert-butyl acetoacetate with 2,3-dibromoquinizarine in dimethyl sulfoxide (DMSO) at 120–125°C, catalyzed by potassium carbonate . This step forms the furan ring with a 68% yield .
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Ester Hydrolysis: Treatment with trifluoroacetic acid cleaves the tert-butyl ester, yielding 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxylic acid .
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Amination and Salt Formation: Activation of the carboxylic acid via thionyl chloride generates an acyl chloride intermediate, which reacts with ammonia or amines to form the amino ester. Subsequent HCl treatment produces the hydrochloride salt .
Table 2: Optimization of Synthetic Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Heterocyclization | K₂CO₃, DMSO, 125°C | 68% |
| Ester Hydrolysis | CF₃COOH, CHCl₃, RT | 97% |
| Amidation | SOCl₂, benzene, reflux | 59–76% |
Challenges and Innovations
Early methods suffered from low yields (35–42%) due to tar formation during cyclization . Transitioning to tert-butyl acetoacetate and optimizing base concentration mitigated byproduct generation, enhancing purity and scalability . The use of methanesulfonic acid for deprotection instead of HCl improved water solubility of final products, a critical factor for pharmacological applications .
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents like DMSO, attributable to its ionic hydrochloride form. Stability studies indicate decomposition above 200°C, though exact melting points remain uncharacterized . Spectroscopic data (e.g., -NMR) reveal distinctive signals:
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Furan protons: δ 6.3–7.5 ppm (multiplet, 3H).
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Methyl ester: δ 3.7 ppm (singlet, 3H).
Computational Predictions
Density functional theory (DFT) calculations align with experimental LogP values, confirming the molecule’s amphiphilic nature. The furan ring’s electron-rich environment facilitates π-π stacking with aromatic residues in proteins, a property exploited in drug design .
Biological and Pharmacological Profile
Enzymatic Interactions
While direct studies on this compound are scarce, structural analogs demonstrate inhibition of topoisomerase II and kinase activity . The amino ester moiety may mimic natural substrates, enabling competitive binding at enzymatic active sites .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor for antitumor agents, particularly anthraquinone-furan hybrids . Its chiral center allows enantioselective synthesis of kinase inhibitors, enhancing target specificity .
Material Science
In polymer chemistry, the furan ring participates in Diels-Alder reactions, enabling crosslinked hydrogel fabrication for drug delivery systems.
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